molecular formula C9H13ClN2O B1418099 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol CAS No. 94171-08-1

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

Cat. No.: B1418099
CAS No.: 94171-08-1
M. Wt: 200.66 g/mol
InChI Key: AFCJXOQFNHHFMV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is a chemical compound with a pyrimidine ring structure substituted with a tert-butyl group at the 2-position, a chloromethyl group at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 2-(tert-Butyl)-6-formylpyrimidin-4-ol.

    Reduction: Formation of 2-(tert-Butyl)-6-methylpyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol can be compared with other similar compounds, such as:

    2-(tert-Butyl)-4-hydroxypyrimidine: Lacks the chloromethyl group, which may affect its reactivity and applications.

    2-(tert-Butyl)-6-methylpyrimidin-4-ol: Lacks the chloromethyl group, which may result in different chemical properties and biological activities.

    2-(tert-Butyl)-6-(bromomethyl)pyrimidin-4-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and applications.

Properties

IUPAC Name

2-tert-butyl-4-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)8-11-6(5-10)4-7(13)12-8/h4H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCJXOQFNHHFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381891
Record name 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94171-08-1
Record name 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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